molecular formula C17H17N5O2 B1436882 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol CAS No. 1430561-06-0

6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol

Cat. No. B1436882
CAS RN: 1430561-06-0
M. Wt: 323.35 g/mol
InChI Key: UWJICVIMVLABIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoxalines, which this compound is a derivative of, has been intensively studied . Quinoxalines can be synthesized by adopting green chemistry principles . Various synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol” are not detailed in the available resources, quinoxalines in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol” are not detailed in the available resources. The molecular weight is 323.35 g/mol.

Scientific Research Applications

Drug Development

Piperazine-containing drugs have been approved by the FDA for various therapeutic uses . The piperazine moiety is often found in drugs or bioactive molecules due to its different possible roles depending on the position in the molecule and the therapeutic class .

Anticancer Applications

Piperazine heterocycles have been identified as potential anticancer agents . The piperazine framework is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities .

Kinase Inhibitors

The design of certain drugs involved a ring-opening strategy to mimic structures found in promising protein kinase inhibitors . This suggests potential applications of piperazine-containing compounds in the development of kinase inhibitors .

Receptor Modulators

Piperazine-containing compounds have been used in the development of receptor modulators . These compounds could potentially be used in the treatment of various diseases by modulating the activity of specific receptors .

Complexation of Amino Acids

Research has shown that certain piperazine-containing compounds can form complexes with amino acids like tryptophan . This suggests potential applications in the field of biochemistry and molecular biology .

Thermo-Mechanical Properties Enhancement

A molecular dynamics simulation study showed that cross-linked epoxy resins doped with nano silica particles grafted with piperazine-containing compounds exhibited enhanced thermo-mechanical properties .

Future Directions

Quinoxalines, including this derivative, have many pharmaceutical and industrial purposes . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJICVIMVLABIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Reactant of Route 2
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Reactant of Route 3
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Reactant of Route 4
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Reactant of Route 5
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Reactant of Route 6
Reactant of Route 6
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol

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